1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for Boc deprotection.
Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective cleavage of the Boc group.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then undergo further functionalization .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and other medicinal chemistry applications.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . The Boc group can be removed under acidic conditions, resulting in the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less stable than the Boc group due to the less substituted alkyl group.
Uniqueness
The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Properties
CAS No. |
2580181-80-0 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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